molecular formula C21H19BrN2O3S2 B2706521 2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid CAS No. 868213-17-6

2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid

Cat. No. B2706521
CAS RN: 868213-17-6
M. Wt: 491.42
InChI Key: BUPQLCOJNKKCPT-UHFFFAOYSA-N
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Description

2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C21H19BrN2O3S2 and its molecular weight is 491.42. The purity is usually 95%.
BenchChem offers high-quality 2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification for Enhanced Biological Activity

Compounds incorporating benzylthiazolyl, bromophenyl, and propanoic acid moieties have been synthesized and studied for their potential biological activities. The synthesis methods often involve multi-step reactions, providing essential insights into the chemistry of these compounds and their analogues. For example, the synthesis of similar thiazole derivatives has been explored for applications as plant growth regulators and for their antibacterial and antifungal properties (Teitei, 1980; Aly & El-Mohdy, 2015).

Potential in Anticancer Research

Benzothiazole derivatives have been extensively explored for their anticancer properties. The structural modification of these molecules, including the introduction of bromophenyl groups, has been shown to influence their cytotoxicity against cancer cell lines, presenting a pathway for the development of new anticancer agents (Bekircan et al., 2008).

Chemical Modification for Drug Development

The versatility of thiazole-based compounds allows for their functional modification, enabling the creation of polymers with potential medical applications. Studies have shown that modifying polymeric materials with thiazole and similar compounds can enhance their biological activity, offering promising applications in drug delivery and medical device fabrication (Aly & El-Mohdy, 2015).

Role in Molecular Engineering and Photovoltaics

Molecular engineering of compounds containing thiazole and related structures has been investigated for applications in solar cell technology. The design and synthesis of organic sensitizers incorporating such moieties for use in photovoltaic cells demonstrate the potential of these compounds in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

2-[2-[(5-benzyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-3-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S2/c22-16-8-6-15(7-9-16)11-18(20(26)27)28-13-19(25)24-21-23-12-17(29-21)10-14-4-2-1-3-5-14/h1-9,12,18H,10-11,13H2,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPQLCOJNKKCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CSC(CC3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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